molecular formula C49H87N3O2 B11934177 A2-Iso5-4DC19

A2-Iso5-4DC19

Cat. No.: B11934177
M. Wt: 750.2 g/mol
InChI Key: LFLMZFRWVBAUJI-KWXKLSQISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A2-Iso5-4DC19 involves the use of specific chemical reactions and conditions to achieve the desired compound. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer. the general approach involves the use of lipidoid chemistry to create a compound with the desired molecular structure and properties .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

A2-Iso5-4DC19 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include modified lipidoid compounds with different functional groups and properties .

Scientific Research Applications

A2-Iso5-4DC19 has a wide range of scientific research applications, including:

    Chemistry: Used as a carrier for the delivery of polynucleotides and other agents to cells, facilitating various chemical reactions and processes.

    Biology: Employed in the delivery of genetic material to cells, aiding in gene therapy and other biological research.

    Medicine: Utilized in the development of mRNA vaccines and other therapeutic agents, enhancing their delivery and efficacy.

    Industry: Applied in the production of specialized lipidoid compounds for various industrial applications

Mechanism of Action

The mechanism of action of A2-Iso5-4DC19 involves its ability to effectively deliver agents, such as polynucleotides, to cells. This is achieved through its lipidoid structure, which allows it to interact with cell membranes and facilitate the uptake of the delivered agents. The molecular targets and pathways involved include the interaction with cell surface receptors and the subsequent internalization of the compound and its cargo .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to A2-Iso5-4DC19 include other lipidoid carriers such as A2-Iso5-2DC18 and A12-Iso5-2DC18 .

Uniqueness

This compound stands out due to its specific molecular structure and properties, which make it particularly effective in delivering polynucleotides to cells. Its unique lipidoid composition allows for efficient interaction with cell membranes and enhanced delivery of therapeutic agents .

Biological Activity

A2-Iso5-4DC19 is a specialized lipidoid compound that has garnered attention in the field of drug delivery, particularly for its role in the effective transport of polynucleotides, such as mRNA, into target cells. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative analysis with similar compounds.

Structural Characteristics

This compound features an amphipathic structure , characterized by a hydrophilic amine head group and a hydrophobic carbon tail. This unique configuration allows it to form nanoparticles that encapsulate nucleic acids, enhancing their stability and cellular uptake. The synthesis of this compound typically involves multi-component reactions aimed at optimizing yield and purity while retaining functional properties necessary for effective drug delivery.

The biological activity of this compound is primarily linked to its ability to facilitate mRNA vaccine delivery. Studies indicate that it enhances the expression of target proteins within cells, leading to robust immune responses. Notably, formulations containing this compound can activate the STING (stimulator of interferon genes) pathway, which plays a crucial role in anti-tumor immunity. This activation leads to increased cytokine production and enhanced immune responses, positioning this compound as an important immunomodulator in therapeutic contexts .

Case Studies

  • mRNA Vaccine Delivery : In a study assessing the efficacy of various lipidoids for mRNA delivery, this compound was found to induce significant antigen-specific cytotoxic T lymphocyte (CTL) responses when used in lipid nanoparticles (LNPs) delivering ovalbumin (OVA) mRNA in a B16F10 melanoma model. The results showed that this compound LNPs elicited a higher CTL response compared to other tested lipids .
  • Immune Activation : A study demonstrated that this compound significantly increased the production of pro-inflammatory cytokines when co-delivered with mRNA vaccines, indicating its potential to enhance adaptive immune responses against tumors .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound relative to other lipidoid compounds:

Compound NameKey FeaturesUnique Aspects
Cationic LipidsCommonly used for gene deliveryOften less stable than this compound
DendrimersHighly branched structures for drug deliveryMore complex synthesis
PolyethyleniminePolymeric carrier for nucleic acidsHigher cytotoxicity compared to this compound
Lipid NanoparticlesUsed for encapsulating drugsTypically lack specific targeting

This compound's amphipathic structure and ability to activate immune pathways distinguish it from these similar compounds, making it particularly suitable for applications in mRNA vaccine delivery and gene therapy .

Properties

Molecular Formula

C49H87N3O2

Molecular Weight

750.2 g/mol

IUPAC Name

ethyl 5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-1-(3-pyrrolidin-1-ylpropyl)-2H-imidazole-2-carboxylate

InChI

InChI=1S/C49H87N3O2/c1-4-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-49(41-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-5-2)46-50-47(48(53)54-6-3)52(49)45-39-44-51-42-37-38-43-51/h13-16,19-22,46-47H,4-12,17-18,23-45H2,1-3H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

LFLMZFRWVBAUJI-KWXKLSQISA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2CCCC2)CCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN2CCCC2)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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